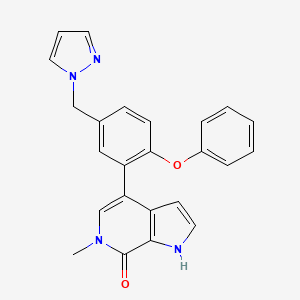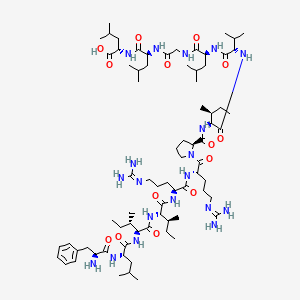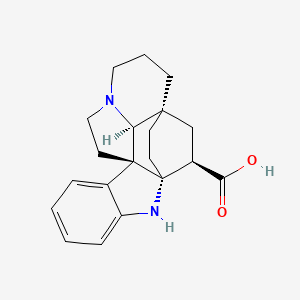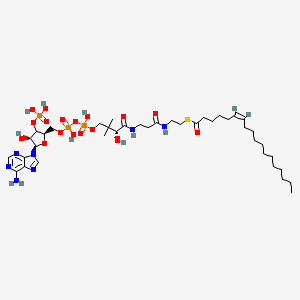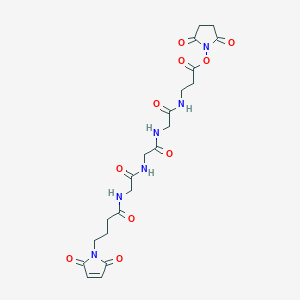
2,3-Dihydrocalodenin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrocalodenin B is a naturally occurring compound that can be isolated from the plant Knema globularia. It is known for its potent and non-competitive inhibition of α-glucosidase and α-amylase, with IC50 values of 1.1 and 2.6 μM, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocalodenin B involves the isolation from natural sources such as Knema globularia. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically extracted using organic solvents followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The primary method remains extraction from the plant source, which may not be scalable for large-scale production .
化学反応の分析
Types of Reactions
2,3-Dihydrocalodenin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .
科学的研究の応用
2,3-Dihydrocalodenin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of metabolic enzymes such as α-glucosidase and α-amylase
Biology: The compound’s inhibitory effects on enzymes make it a valuable tool for studying metabolic pathways and enzyme kinetics
Medicine: Due to its potential in diabetes research, this compound is explored for developing new therapeutic agents for managing blood sugar levels
Industry: The compound’s natural origin and biological activity make it a candidate for developing natural product-based pharmaceuticals
作用機序
2,3-Dihydrocalodenin B exerts its effects by non-competitively inhibiting the enzymes α-glucosidase and α-amylase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. The molecular targets include the active sites of these enzymes, where this compound binds and alters their activity .
類似化合物との比較
Similar Compounds
Calodenin B: Another compound isolated from the same plant, known for its cytotoxic and antibacterial properties.
Fukugiside: A compound with similar enzyme inhibitory activities.
Uniqueness
2,3-Dihydrocalodenin B stands out due to its potent and specific inhibition of α-glucosidase and α-amylase, making it particularly valuable for diabetes research. Its non-competitive inhibition mechanism also differentiates it from other similar compounds .
特性
分子式 |
C30H22O9 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC名 |
(E)-1-[(2S,3S)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H22O9/c31-17-6-1-15(2-7-17)3-12-21(34)25-23(36)14-24(37)26-27(28(38)20-11-10-19(33)13-22(20)35)29(39-30(25)26)16-4-8-18(32)9-5-16/h1-14,27,29,31-33,35-37H/b12-3+/t27-,29-/m1/s1 |
InChIキー |
UEDUNIPZSMPCMG-GDDDDNRJSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C3=C2O[C@@H]([C@H]3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C3=C2OC(C3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
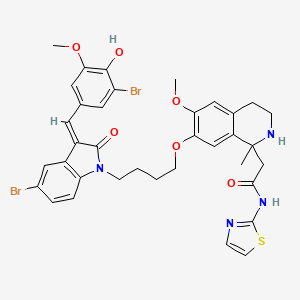

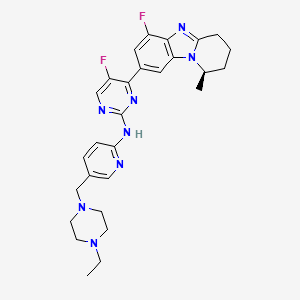


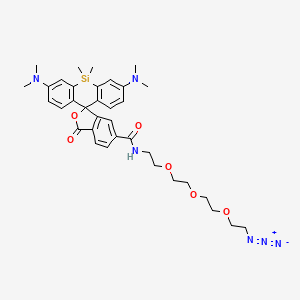

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
